

# discovery and history of p-Tolyl octanoate

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Compound of Interest		
Compound Name:	p-Tolyl octanoate	
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An In-depth Technical Guide to **p-Tolyl Octanoate** 

## **Introduction and History**

**p-Tolyl octanoate**, also known as p-cresyl caprylate, is an organic ester with the chemical formula C15H22O2.[1][2][3] It is recognized for its distinct aromatic profile, characterized as a colorless oily liquid with a floral, somewhat indolic, and narcisse-like odor, complemented by soft, oily-herbaceous undertones.[1][2] While a singular definitive discovery event is not prominently documented in scientific literature, its history is intrinsically linked to the flavor and fragrance industry.

The compound is identified by its CAS Registry Number 59558-23-5.[3] Its primary application lies in its use as a flavoring and fragrance agent.[4] It is valued in floral perfume bases, particularly where green-herbaceous and mild oily notes are desired to accompany distinct floral scents.[1][2] It blends effectively with bases such as jasmine, rose, lily, and hyacinth.[1][2] The Flavor and Extract Manufacturers Association (FEMA) has assigned it the number 3733.[1] [5] Beyond fragrances, it is also categorized as a biochemical reagent for general life science research.[6][7]

## **Physicochemical and Spectroscopic Data**

The key physical and chemical properties of **p-Tolyl octanoate** are summarized below. This data is critical for its handling, characterization, and application in research and industrial settings.



**Physical and Chemical Properties** 

Property	Value	Source
Molecular Formula	C15H22O2	[1][2][3]
Molecular Weight	234.33 g/mol	[1][2][4]
Appearance	Colorless oily liquid	[1][2]
Boiling Point	175 °C @ 12 mmHg	[1][2]
Density	0.95 g/cm <sup>3</sup>	[1][2]
Refractive Index	1.4840 - 1.4860	[1][2]
Solubility	Insoluble in water; Soluble in alcohol and oils	[1][2][8]
LogP	5.20	[2]
CAS Number	59558-23-5	[1][3]
FEMA Number	3733	[1][5]

## **Spectroscopic Data**

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **p-Tolyl octanoate**.

## 2.2.1 Mass Spectrometry

The electron ionization mass spectrum of **p-Tolyl octanoate** shows characteristic fragmentation patterns. The molecular ion peak [M]+ is observed at m/z 234.[9] The base peak is typically observed at m/z 108, corresponding to the formation of the stable p-cresol radical cation after cleavage of the ester bond.



m/z	Relative Intensity (%)	Putative Fragment
234	3.4	[M]+ Molecular Ion
127	4.2	[C8H15O]+
109	10.5	[C7H9O]+
108	100.0	[C7H8O]+• (p-cresol radical cation)
107	9.2	[C7H7O]+
77	4.4	[C6H5]+
57	30.6	[C4H9]+
43	11.5	[C3H7]+
41	9.9	[C3H5]+

Source: Data compiled from ChemicalBook MS-NW-9433.

[9]

## 2.2.2 Infrared (IR) Spectroscopy

While a full spectrum is not publicly available, the expected characteristic absorption bands for **p-Tolyl octanoate** based on its functional groups are:

- ~1760 cm<sup>-1</sup>: Strong C=O stretch, characteristic of a phenyl ester.
- ~1200-1100 cm<sup>-1</sup>: Strong C-O stretch of the ester group.
- ~3100-3000 cm<sup>-1</sup>: C-H stretches of the aromatic ring.
- ~2950-2850 cm<sup>-1</sup>: C-H stretches of the aliphatic octyl chain.
- ~1600 & ~1500 cm<sup>-1</sup>: C=C stretching vibrations within the aromatic ring.
- ~820 cm<sup>-1</sup>: C-H out-of-plane bending, indicative of para-substitution on the benzene ring.



## 2.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data is not readily available in the public domain. However, the expected proton (1H) and carbon-13 (13C) NMR chemical shifts can be predicted based on the molecular structure.

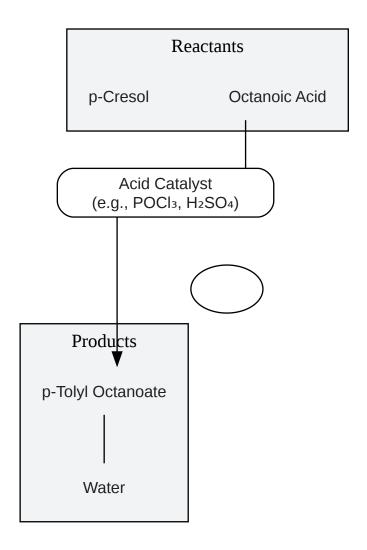
- ¹H NMR: Signals would be expected in the aromatic region (~7.0-7.2 ppm) for the benzene ring protons, a singlet for the methyl group on the ring (~2.3 ppm), and multiple signals in the aliphatic region (~0.9-2.5 ppm) for the octyl chain protons.
- <sup>13</sup>C NMR: Resonances would include a signal for the ester carbonyl (~170 ppm), several signals in the aromatic region (~120-150 ppm), and multiple signals for the aliphatic carbons of the octyl chain (~14-35 ppm) and the tolyl methyl group (~21 ppm).

## Synthesis and Experimental Protocols

The most common method for synthesizing **p-Tolyl octanoate** is the Fischer esterification of p-cresol with octanoic acid.[1][2] This reaction typically requires an acid catalyst to proceed at a reasonable rate.

## **General Synthesis Reaction**





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Caption: Fischer esterification of p-cresol and octanoic acid.

# Detailed Experimental Protocol: Acid-Catalyzed Esterification

This protocol is a representative procedure for the synthesis of **p-Tolyl octanoate** based on standard esterification methods.[1][2][10]

#### Materials:

- p-Cresol (1.0 mol)
- Octanoic acid (1.0 mol)



- Phosphorus oxychloride (POCl<sub>3</sub>) or concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>) (catalytic amount, ~0.05 mol)
- Toluene (as an azeotropic solvent)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask
- Dean-Stark apparatus and reflux condenser
- Separatory funnel
- Rotary evaporator
- · Vacuum distillation apparatus

### Procedure:

- Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add p-cresol (1.0 mol), octanoic acid (1.0 mol), and toluene.
- Catalyst Addition: While stirring, carefully add the acid catalyst (e.g., phosphorus oxychloride) to the mixture.[1][2]
- Reflux: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.
- Monitoring: Monitor the reaction's progress by observing the amount of water collected or by using thin-layer chromatography (TLC). The reaction is typically complete when no more water is produced.
- Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
  Carefully transfer it to a separatory funnel.



- Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Caution: CO<sub>2</sub> evolution may cause pressure buildup.
- Washing: Sequentially wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
- Drying and Filtration: Dry the organic layer over an anhydrous drying agent like MgSO<sub>4</sub>. Filter to remove the drying agent.
- Solvent Removal: Remove the toluene solvent using a rotary evaporator.
- Purification: The resulting crude **p-Tolyl octanoate** can be purified by vacuum distillation to obtain the final, high-purity product.[10]

# **Experimental and Analytical Workflow**

The overall process from synthesis to characterization follows a logical workflow to ensure the desired product is obtained with high purity.

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